tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate
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Overview
Description
Tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate is an organic compound belonging to the carbamate family. This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[2.2.2]octane ring system. It has been utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate involves several key steps:
Protection of the Amine Group: The amine group in 4-aminobutan-1-ol is protected using tert-butyloxycarbonyl (BOC) chloride and triethylamine.
Alkylation: The protected amine is alkylated with 2-bromo-2-methylpropane using sodium hydride as a base.
Ring-Opening: The epoxide in 2,3-epoxybutane is opened with the amine group in the protected intermediate to form the oxabicyclo ring.
Deprotection: The amine group is deprotected using trifluoroacetic acid.
Introduction of the Carbamate Group: The carbamate group is introduced using tert-butyl chloroformate and triethylamine.
Purification: The final product is purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted carbamates, depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
Tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate acts as a reversible inhibitor of enzymes. It binds to the active site of an enzyme, preventing it from carrying out its normal function. This inhibition can lead to a decrease in the enzyme’s activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butylN-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate
- tert-butylN-({1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate)
Uniqueness
Tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where such properties are desired.
Properties
IUPAC Name |
tert-butyl N-[(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-13-6-4-12(14,5-7-13)9-17-13/h4-9,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQBNHVTAOWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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